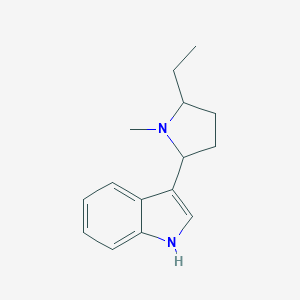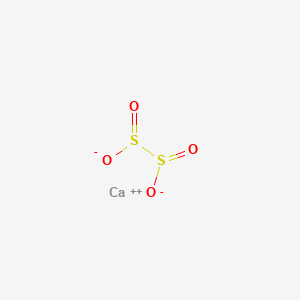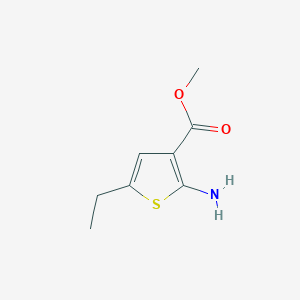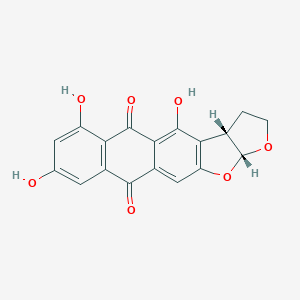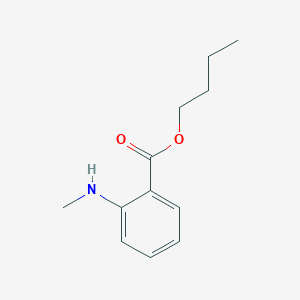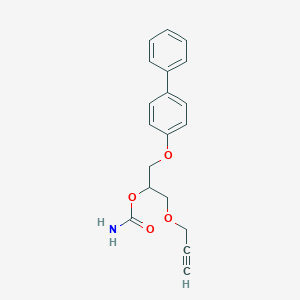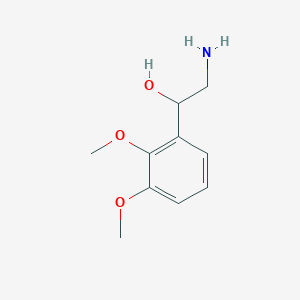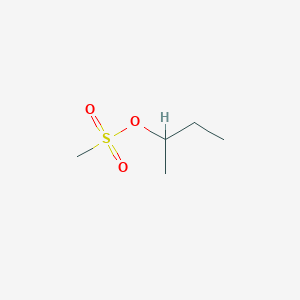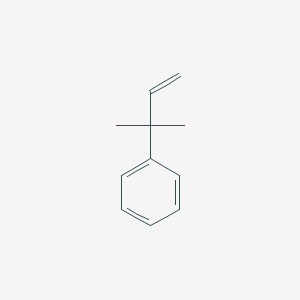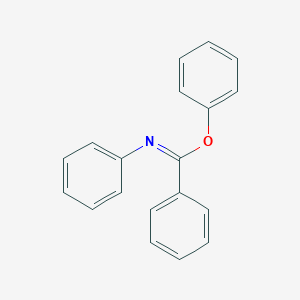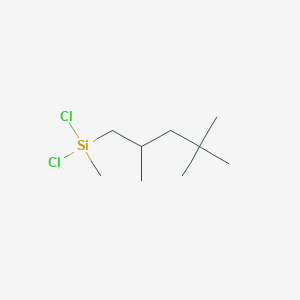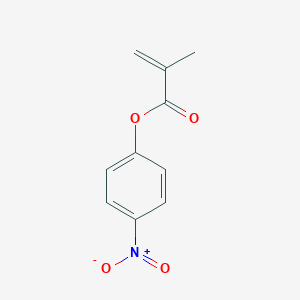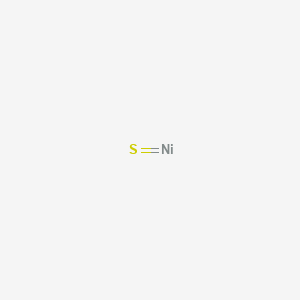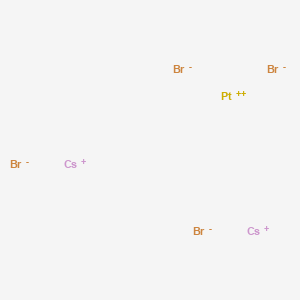![molecular formula C11H18O3Si B095329 Ethenyl[tris(prop-2-en-1-yloxy)]silane CAS No. 17988-31-7](/img/structure/B95329.png)
Ethenyl[tris(prop-2-en-1-yloxy)]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl[tris(prop-2-en-1-yloxy)]silane, commonly known as VTES, is a silane coupling agent that is widely used in scientific research. It is a versatile compound that can be used to modify the surface of various materials, including metals, ceramics, and polymers. VTES has unique properties that make it an excellent candidate for a wide range of applications, including bioengineering, drug delivery, and nanotechnology.
作用機序
The mechanism of action of VTES is based on the formation of covalent bonds between the silane group and the surface of the material being modified. The vinyl group of VTES reacts with the hydroxyl groups on the surface of the material to form a covalent bond, which results in the formation of a stable and durable surface modification.
生化学的および生理学的効果
VTES has been shown to have low toxicity and biocompatibility, making it an excellent candidate for biomedical applications. It has been used to modify the surface of various biomaterials, including hydrogels, polymers, and ceramics. VTES-modified biomaterials have been shown to have improved biocompatibility, cell adhesion, and tissue regeneration properties.
実験室実験の利点と制限
The advantages of using VTES in lab experiments include its versatility, stability, and low toxicity. It can be used to modify the surface of various materials, and the resulting modification is stable and durable. However, VTES has some limitations, including its high cost and the need for specialized equipment and expertise to use it effectively.
将来の方向性
There are many future directions for the use of VTES in scientific research. One potential area of application is in the development of drug delivery systems. VTES-modified nanoparticles could be used to deliver drugs to specific cells or tissues, improving the efficacy and reducing the side effects of drugs. Another potential area of application is in the development of biosensors. VTES-modified surfaces could be used to detect specific biomolecules, such as proteins or DNA, with high sensitivity and specificity. Additionally, VTES could be used in the development of new materials with unique properties, such as self-healing or shape-memory materials.
Conclusion:
In conclusion, VTES is a versatile and useful compound that has many applications in scientific research. Its unique properties make it an excellent candidate for a wide range of applications, including bioengineering, drug delivery, and nanotechnology. While there are some limitations to its use, the future directions for the use of VTES in scientific research are promising, and it is likely to continue to be an important compound in many fields of research.
合成法
The synthesis of VTES is a multi-step process that involves the reaction of vinyltriethoxysilane with propylene oxide. The reaction is typically carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is purified using distillation or chromatography to remove any impurities.
科学的研究の応用
VTES has been extensively used in scientific research due to its unique properties. It has been used to modify the surface of various materials, including silica nanoparticles, carbon nanotubes, and titanium dioxide nanoparticles. VTES-modified surfaces have been shown to have improved mechanical, thermal, and chemical properties.
特性
CAS番号 |
17988-31-7 |
|---|---|
製品名 |
Ethenyl[tris(prop-2-en-1-yloxy)]silane |
分子式 |
C11H18O3Si |
分子量 |
226.34 g/mol |
IUPAC名 |
ethenyl-tris(prop-2-enoxy)silane |
InChI |
InChI=1S/C11H18O3Si/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3/h5-8H,1-4,9-11H2 |
InChIキー |
QGBISTZTHSLEDF-UHFFFAOYSA-N |
SMILES |
C=CCO[Si](C=C)(OCC=C)OCC=C |
正規SMILES |
C=CCO[Si](C=C)(OCC=C)OCC=C |
その他のCAS番号 |
17988-31-7 |
ピクトグラム |
Irritant |
同義語 |
TRIALLYLOXYVINYLSILANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



